4-Octadecyl-o-cresol

Hydrophobicity Lipophilicity Partition Coefficient

4-Octadecyl-o-cresol (CAS 93777-76-5), also known as 2-methyl-4-octadecylphenol, is a long-chain alkylated phenolic compound with the molecular formula C25H44O and a molecular weight of 360.6 g/mol. It belongs to the class of alkylphenols, characterized by a phenolic ring substituted with an octadecyl (C18) chain at the para-position and a methyl group at the ortho-position.

Molecular Formula C25H44O
Molecular Weight 360.6 g/mol
CAS No. 93777-76-5
Cat. No. B12641474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octadecyl-o-cresol
CAS93777-76-5
Molecular FormulaC25H44O
Molecular Weight360.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C
InChIInChI=1S/C25H44O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-21-25(26)23(2)22-24/h20-22,26H,3-19H2,1-2H3
InChIKeyYZNQWZJMXAWHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Octadecyl-o-cresol (CAS 93777-76-5): Basic Identification and Procurement Profile


4-Octadecyl-o-cresol (CAS 93777-76-5), also known as 2-methyl-4-octadecylphenol, is a long-chain alkylated phenolic compound with the molecular formula C25H44O and a molecular weight of 360.6 g/mol . It belongs to the class of alkylphenols, characterized by a phenolic ring substituted with an octadecyl (C18) chain at the para-position and a methyl group at the ortho-position . This structural configuration confers both hydrophobic character and potential antioxidant functionality, positioning it as a candidate for applications requiring radical scavenging in non-polar environments [1].

Why 4-Octadecyl-o-cresol Cannot Be Readily Replaced by Generic Alkylphenols or Cresol Derivatives


In the class of alkylphenol antioxidants, performance is dictated by the interplay of steric hindrance around the phenolic hydroxyl group, the length of the alkyl substituent, and the resulting physicochemical properties such as solubility, volatility, and migration tendency [1]. Generic substitution with shorter-chain alkylphenols or unhindered cresol isomers is not straightforward; a para-octadecyl chain in 4-Octadecyl-o-cresol confers high hydrophobicity (predicted LogP ~10.3–11.4) [2] and low volatility (boiling point ~470.4 °C) , which fundamentally alters its compatibility with non-polar matrices and its retention during high-temperature processing compared to lower molecular weight analogs [3]. Furthermore, the specific ortho-methyl substitution pattern influences the compound's oxidation potential and radical scavenging kinetics relative to both unhindered phenols and more heavily hindered tert-butyl analogs [4]. The following evidence quantifies these points of differentiation.

4-Octadecyl-o-cresol (CAS 93777-76-5): Quantitative Differentiation Evidence vs. Closest Analogs


Hydrophobicity and Predicted LogP Comparison: 4-Octadecyl-o-cresol vs. 4-Octadecylphenol

The predicted octanol-water partition coefficient (LogP) for 4-Octadecyl-o-cresol is estimated at 10.3–11.4 [1]. For comparison, 4-Octadecylphenol (CAS 2589-79-9) has a reported LogP of 8.19620 [2]. The higher LogP value for 4-Octadecyl-o-cresol indicates a substantially greater preference for non-polar phases, which directly impacts its partitioning behavior in multiphasic systems such as emulsions, lubricant formulations, and polymer blends.

Hydrophobicity Lipophilicity Partition Coefficient

Volatility and Thermal Retention: Boiling Point Comparison with Lower Alkylphenols

4-Octadecyl-o-cresol exhibits a boiling point of 470.4 °C at 760 mmHg . In contrast, unsubstituted o-cresol (CAS 95-48-7) has a boiling point of 191 °C, and the class of butylated hydroxytoluene (BHT, CAS 128-37-0) has a boiling point of 265 °C [1]. The significantly higher boiling point of 4-Octadecyl-o-cresol correlates with reduced volatility during high-temperature polymer processing or in lubricant applications exposed to thermal stress.

Volatility Thermal Stability High-Temperature Processing

Steric Hindrance Classification: Impact on Antioxidant Efficacy

In jet fuel oxidation studies, alkylphenols were categorized based on steric hindrance: sterically hindered alkylphenols (SHAs), slightly sterically hindered alkylphenols (SSHAs), and not sterically hindered alkylphenols (NSHAs) [1]. 4-Octadecyl-o-cresol, possessing a single ortho-methyl group, would be classified as an SSHA. This classification is crucial because phenols have been shown to either enhance or reduce the tendency of thermally stressed fuels to develop oxidative deposits depending on steric hindrance [1]. This contrasts with highly hindered phenols (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT) which are SHAs, and unhindered phenols which are NSHAs. The SSHA classification suggests an intermediate level of antioxidant activity and a distinct interaction profile with other fuel or lubricant additives.

Steric Hindrance Antioxidant Mechanism Radical Scavenging

Polymer Compatibility and Migration Resistance: Molecular Weight as a Key Selector

Antioxidant migration in polymers is a primary cause of additive loss and reduced service life. Higher molecular weight antioxidants generally exhibit better compatibility and reduced migration in non-polar polymer matrices such as polyolefins [1]. 4-Octadecyl-o-cresol, with a molecular weight of 360.6 g/mol, is significantly larger than many common hindered phenols like BHT (220.35 g/mol) and BHA (180.24 g/mol) [2]. This higher molecular weight, combined with its long hydrophobic alkyl chain, enhances its retention within the polymer matrix, reducing extractability and bloom.

Polymer Additives Migration Compatibility

4-Octadecyl-o-cresol (CAS 93777-76-5): Evidence-Driven Application Scenarios


High-Temperature Lubricant and Fuel Antioxidant Additive

4-Octadecyl-o-cresol is suited for use as an antioxidant in lubricants and fuels operating under thermal stress, where its low volatility (boiling point 470.4 °C) and intermediate steric hindrance profile [1] offer a balanced approach to deposit control. Its high hydrophobicity (LogP 10.3–11.4) [2] ensures preferential partitioning into the non-polar oil phase, maximizing its availability for radical scavenging. The compound's classification as a Slightly Sterically Hindered Alkylphenol (SSHA) [1] suggests a distinct performance profile compared to both unhindered and fully hindered phenols, which may be leveraged to fine-tune deposit formation characteristics in thermally stressed fuels [1].

Stabilizer for Non-Polar Polymers and Polyolefins

The compound's molecular weight (360.6 g/mol) and hydrophobic nature make it a candidate for stabilizing polyolefins (e.g., polyethylene, polypropylene) against thermal-oxidative degradation. Higher molecular weight antioxidants are known to exhibit improved compatibility and reduced migration in non-polar polymer matrices [3]. The long octadecyl chain enhances compatibility with the polymer backbone, while the phenolic hydroxyl group provides the radical scavenging functionality. This combination is particularly valuable in applications requiring long-term heat aging stability, such as automotive parts, geotextiles, and packaging materials, where additive retention is critical [3].

Intermediate for the Synthesis of Specialty Surfactants and Additives

4-Octadecyl-o-cresol can serve as a hydrophobic building block for the synthesis of ethoxylated non-ionic surfactants or other functional additives [4]. The reactive phenolic hydroxyl group allows for further derivatization, while the long alkyl chain imparts strong hydrophobic character. The predicted LogP of 10.3–11.4 [2] indicates a high affinity for non-polar interfaces, making its derivatives potentially useful as emulsifiers, demulsifiers, or wetting agents in industrial formulations [4]. This scenario leverages the compound's unique physicochemical profile to create tailored molecules for specific interfacial applications.

Analytical Reference Standard and Chromatography Method Development

Due to its well-defined structure and high lipophilicity, 4-Octadecyl-o-cresol is useful as a reference standard for the development and validation of analytical methods for complex alkylphenol mixtures in environmental or industrial samples. Established HPLC methods for its separation, using reverse-phase columns and acetonitrile/water mobile phases, have been published [2]. Its distinct retention behavior on C18 and mixed-mode columns [2] makes it a valuable probe for assessing column performance and for method development in the analysis of similar high molecular weight alkylphenols in matrices such as crude oils, lubricants, and polymer extracts.

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